molecular formula C4H7IO2 B13989355 2-(Iodomethyl)-1,3-dioxolane

2-(Iodomethyl)-1,3-dioxolane

Cat. No.: B13989355
M. Wt: 214.00 g/mol
InChI Key: UCMYHULDFYFCNY-UHFFFAOYSA-N
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Description

2-(Iodomethyl)-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with an iodomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Iodomethyl)-1,3-dioxolane typically involves the iodination of a dioxolane precursor. One common method is the reaction of 1,3-dioxolane with iodomethane in the presence of a base such as sodium hydride. The reaction is carried out under reflux conditions to ensure complete substitution of the hydrogen atom with an iodine atom.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of solvents like ethyl acetate and catalysts such as sodium iodide can further optimize the process .

Chemical Reactions Analysis

Types of Reactions: 2-(Iodomethyl)-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Sodium periodate, manganese dioxide, periodic acid.

    Substitution: Sodium azide, potassium cyanide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products:

    Oxidation: Aldehydes and ketones.

    Substitution: Azidomethyl derivatives, cyanomethyl derivatives.

    Reduction: Methyl derivatives.

Scientific Research Applications

2-(Iodomethyl)-1,3-dioxolane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Iodomethyl)-1,3-dioxolane involves its reactivity towards nucleophiles and electrophiles. The iodomethyl group is highly reactive, allowing for various substitution and addition reactions. The compound can interact with molecular targets through the formation of covalent bonds, leading to modifications in the structure and function of the target molecules .

Comparison with Similar Compounds

  • 2-(Chloromethyl)-1,3-dioxolane
  • 2-(Bromomethyl)-1,3-dioxolane
  • 2-(Azidomethyl)-1,3-dioxolane

Comparison: 2-(Iodomethyl)-1,3-dioxolane is unique due to the presence of the iodine atom, which imparts higher reactivity compared to its chloro and bromo counterparts. This increased reactivity makes it more suitable for certain chemical transformations, particularly those requiring rapid and efficient substitution reactions .

Properties

IUPAC Name

2-(iodomethyl)-1,3-dioxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7IO2/c5-3-4-6-1-2-7-4/h4H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCMYHULDFYFCNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7IO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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